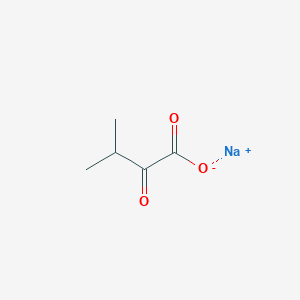

Ketovaline sodium salt

Beschreibung

Nomenclature and Chemical Identity of Sodium 3-Methyl-2-Oxobutanoate (B1236294)

The precise identification of a chemical compound is fundamental to scientific research. This section details the nomenclature, registry number, and molecular formula of Sodium 3-methyl-2-oxobutanoate.

Sodium 3-methyl-2-oxobutanoate is known by several other names in scientific literature and commercial catalogues. cymitquimica.comnih.gov The most common of these is Sodium α-ketoisovalerate. cymitquimica.comsigmaaldrich.com This variety in nomenclature reflects its chemical nature as the sodium salt of the α-keto acid analogue of the amino acid valine.

| Synonym | Reference |

| Sodium α-ketoisovalerate | cymitquimica.com |

| Sodium alpha-ketoisovalerate | nih.gov |

| 3-Methyl-2-oxobutanoic acid sodium salt | sigmaaldrich.com |

| Sodium 3-methyl-2-oxobutyrate | nih.gov |

| a-Keto Isovaleric Acid Sodium Salt | nih.gov |

| Ketovaline sodium salt | fishersci.ca |

| Sodium dimethylpyruvate | nih.gov |

The unique identifier assigned to Sodium 3-methyl-2-oxobutanoate by the Chemical Abstracts Service is CAS Registry Number 3715-29-5. cymitquimica.comcarlroth.comavantorsciences.comsigmaaldrich.com This number is used globally to provide an unambiguous way of identifying the chemical substance, avoiding confusion that may arise from its various synonyms. nih.gov

The molecular formula for Sodium 3-methyl-2-oxobutanoate is C₅H₇NaO₃. avantorsciences.comchemicalbook.comthermofisher.commatrix-fine-chemicals.com This formula indicates that each molecule is composed of five carbon atoms, seven hydrogen atoms, three oxygen atoms, and one sodium atom.

Historical Context of Sodium 3-Methyl-2-Oxobutanoate Research

Research into α-keto acids, including the parent acid of Sodium 3-methyl-2-oxobutanoate, has a history rooted in the exploration of metabolic pathways. A significant early finding, reported in 1953, identified α-ketoisovaleric acid as a precursor to pantothenic acid in Escherichia coli. medchemexpress.com This discovery was a pivotal moment, establishing the compound's role as a key intermediate in microbial biosynthesis. Subsequent research has focused on its involvement in the metabolism of branched-chain amino acids (BCAAs), particularly in the context of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where the accumulation of this and other keto acids is a primary biochemical feature. nih.gov Studies in the 1980s further investigated the biochemical effects and kinetics of its parent acid in humans. medchemexpress.com

Significance and Research Landscape of Sodium 3-Methyl-2-Oxobutanoate

The significance of Sodium 3-methyl-2-oxobutanoate in academic research is multifaceted, stemming from its central role in metabolism and its utility as a synthetic building block.

Metabolic Importance: The parent compound, 3-methyl-2-oxobutanoic acid, is a key intermediate in the catabolism of the branched-chain amino acid valine. nih.gov It is formed through the transamination of valine and is a crucial component of cellular metabolism. ymdb.ca Its metabolic fate is of great interest, particularly in the context of certain genetic disorders. In Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase complex leads to the accumulation of 3-methyl-2-oxobutanoic acid and other branched-chain keto acids, which are associated with neurotoxic effects. nih.govtargetmol.com Research has indicated that among the accumulating keto acids in MSUD, α-ketoisovaleric acid is a significant contributor to the convulsive episodes seen in the condition. nih.gov More recent research has also explored its connection to gut microbiota and liver health, finding a correlation between the abundance of Klebsiella bacteria and levels of 3-methyl-2-oxobutanoic acid in patients with post-hepatectomy liver failure. nih.gov

Biotechnological and Synthetic Applications: Beyond its biological roles, Sodium 3-methyl-2-oxobutanoate and its parent acid are valuable in biotechnology and chemical synthesis. researchgate.net It is used as a precursor for the synthesis of other valuable chemicals. chembk.com For example, it has been used in the synthesis of (S)-2-hydroxy-3-methylbutanoic acid. sigmaaldrich.comchemicalbook.com The broader class of α-keto acids is widely utilized in the pharmaceutical, food, and feed industries, driving research into efficient biotechnological production methods from renewable resources as an alternative to chemical synthesis. researchgate.net

Structure

2D Structure

Eigenschaften

CAS-Nummer |

3715-29-5 |

|---|---|

Molekularformel |

C5H8NaO3 |

Molekulargewicht |

139.10 g/mol |

IUPAC-Name |

sodium 3-methyl-2-oxobutanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8); |

InChI-Schlüssel |

ZYUOMWUHRSDZMY-UHFFFAOYSA-N |

Isomerische SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)C(=O)C(=O)O.[Na] |

Andere CAS-Nummern |

3715-29-5 |

Physikalische Beschreibung |

White powder; slight fruity aroma |

Verwandte CAS-Nummern |

759-05-7 (Parent) |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

3-Methyl-2-oxobutanoic Acid Sodium Salt; Sodium 3-Methyl-2-oxobutanoate; Sodium 3-Methyl-2-oxobutyrate; Sodium Dimethylpyruvate; Sodium α-Ketoisovalerate; Sodium α-Oxoisovalerate; |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 3 Methyl 2 Oxobutanoate

Chemical Synthesis Approaches for Sodium 3-Methyl-2-Oxobutanoate (B1236294) and Related Keto Acids

The chemical synthesis of α-keto acids and their salts involves a variety of established organic chemistry reactions. researchgate.netmdpi.com These methods, while effective, often require specific reagents and conditions to achieve desired yields and purity. mdpi.com

Direct Neutralization Methods

The most straightforward method for preparing sodium 3-methyl-2-oxobutanoate is through the direct neutralization of its corresponding acid, 3-methyl-2-oxobutanoic acid. This acid-base reaction is a fundamental principle in organic chemistry for the formation of salts. medcraveonline.com

The process involves reacting 3-methyl-2-oxobutanoic acid, a carboxylic acid, with a suitable sodium-containing base. Common bases for this purpose include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction results in the formation of the sodium salt (sodium 3-methyl-2-oxobutanoate) and water, or water and carbon dioxide if bicarbonate is used. This method is efficient and typically proceeds with a high yield. The general principle of preparing carboxylate salts via grindstone neutralization reactions between solid organic acids and alkalis has been demonstrated to be a simple, efficient, and environmentally friendly approach. medcraveonline.com

Table 1: Reagents for Direct Neutralization

| Reactant A | Reactant B | Product |

|---|---|---|

| 3-Methyl-2-oxobutanoic acid | Sodium Hydroxide | Sodium 3-methyl-2-oxobutanoate |

Oxidation of Isovaleric Acid or Precursors

A common synthetic route to 3-methyl-2-oxobutanoic acid involves the oxidation of precursor molecules, such as isovaleric acid (3-methylbutanoic acid). smolecule.comwikipedia.org 3-methyl-2-oxobutanoic acid is specifically the 2-oxo derivative of isovaleric acid. nih.gov This transformation introduces a ketone functional group at the alpha-position relative to the carboxylic acid.

Various oxidizing agents can be employed for this purpose under controlled laboratory conditions. smolecule.com The choice of oxidant is crucial to ensure selective oxidation at the desired position without causing unwanted side reactions or degradation of the molecule. Once the 3-methyl-2-oxobutanoic acid is synthesized through this oxidation, it can then be converted to its sodium salt via the direct neutralization method described previously. Industrially, isovaleric acid itself can be produced by the hydroformylation of isobutylene, followed by oxidation of the resulting isovaleraldehyde. wikiwand.com

Alkylation of Enolate Ions in Analogous Compounds

The alkylation of enolate ions is a powerful and versatile C-C bond-forming reaction in organic synthesis, relevant for constructing the carbon skeleton of various keto acids and their derivatives. fiveable.meopenstax.org This method is particularly useful in syntheses like the malonic ester and acetoacetic ester syntheses, which produce substituted carboxylic acids and methyl ketones, respectively. fiveable.melibretexts.orgjove.com

The general process involves the following key steps:

Enolate Formation: A compound with an acidic α-hydrogen, such as a β-keto ester (e.g., ethyl acetoacetate) or diethyl malonate, is treated with a strong base (e.g., sodium ethoxide, lithium diisopropylamide) to form a nucleophilic enolate ion. fiveable.melibretexts.org

Alkylation: The enolate ion then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction. openstax.orglibretexts.orglibretexts.org This step attaches the alkyl group to the α-carbon.

Hydrolysis and Decarboxylation: The resulting alkylated intermediate is subsequently hydrolyzed, typically under acidic conditions, to form a β-keto acid or a substituted malonic acid. openstax.orgjove.com Upon heating, this intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final ketone or carboxylic acid product. libretexts.org

This strategy allows for the controlled construction of complex molecular frameworks and is a foundational method for synthesizing a wide range of α-substituted carbonyl compounds. openstax.org

Esterification of 2-Oxobutanoic Acid with Methanol (B129727) in Related Compounds

Esterification is a fundamental reaction for modifying carboxylic acids, including keto acids. chemguide.co.uk The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. masterorganicchemistry.comchemguide.co.uk

In the context of related keto acids, a compound like 2-oxobutanoic acid can be converted to its methyl ester, methyl 2-oxobutanoate, by reaction with methanol. scbt.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The reaction is reversible, so it is often carried out with an excess of the alcohol to drive the equilibrium toward the product side. masterorganicchemistry.comchemguide.co.uk

Table 2: Fischer Esterification Example

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|

Enzymatic and Biocatalytic Synthesis Routes

Biotechnological production of α-keto acids is emerging as a promising and environmentally friendly alternative to traditional chemical synthesis. researchgate.netnih.gov These methods leverage the high specificity and efficiency of enzymes to produce target molecules from renewable resources. nih.gov

Bioreactor-Based Synthesis

The synthesis of sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) can be achieved using whole-cell biocatalysts or isolated enzymes in bioreactors. This compound is a natural precursor in the biosynthesis of pantothenic acid (Vitamin B5) in microorganisms like Escherichia coli. targetmol.commedchemexpress.commedchemexpress.com

Enzymes such as branched-chain amino acid transaminases play a key role, catalyzing the transfer of an amino group from an amino acid like L-valine to an α-keto acid acceptor, thereby producing α-ketoisovalerate. smolecule.com Another key enzyme, 3-methyl-2-oxobutanoate hydroxymethyltransferase, utilizes 3-methyl-2-oxobutanoate as a substrate in the pantothenate biosynthesis pathway. wikipedia.org

In a bioreactor setting, microorganisms are cultivated under controlled conditions (e.g., temperature, pH, nutrient supply) to optimize the metabolic pathways leading to the desired product. Metabolic engineering techniques can be employed to enhance the yield by redirecting metabolic fluxes toward the synthesis of the target α-keto acid. nih.gov This biocatalytic approach offers advantages such as milder reaction conditions, high stereoselectivity, and the use of sustainable feedstocks compared to conventional chemical methods. researchgate.netnih.gov

Stereoselective Enzymatic Conversions

The enzymatic conversion of α-keto acids like sodium 3-methyl-2-oxobutanoate is a powerful tool for the synthesis of chiral molecules. Enzymes, due to their inherent chirality, can catalyze reactions with high stereoselectivity, yielding enantiomerically pure products. A notable example is the stereoselective reduction of the keto group.

While specific studies on sodium 3-methyl-2-oxobutanoate are part of broader metabolic research, the enzymatic reduction of structurally similar α-keto esters demonstrates the potential of this approach. For instance, an enzyme from Klebsiella pneumoniae IFO 3319 has been shown to catalyze the reduction of ethyl 2-methyl-3-oxobutanoate to ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with high stereoselectivity tandfonline.com. This NADPH-dependent reductase provides a model for the types of stereoselective transformations that sodium 3-methyl-2-oxobutanoate can undergo. Such enzymatic reductions are of significant interest for the production of chiral building blocks used in the synthesis of pharmaceuticals and other biologically active compounds tandfonline.com.

The table below summarizes the key aspects of a related stereoselective enzymatic reduction:

| Enzyme Source | Substrate | Product | Stereoselectivity | Cofactor |

| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | High | NADPH |

Chemical Reactions and Reactivity of Sodium 3-Methyl-2-Oxobutanoate

The reactivity of sodium 3-methyl-2-oxobutanoate is dictated by its functional groups: the carboxylate and the α-keto group. These groups allow the molecule to participate in a range of important chemical reactions.

Like many α-keto acids, 3-methyl-2-oxobutanoate is susceptible to decarboxylation wikipedia.org. In biological systems, this is a critical step in the catabolism of valine. The oxidative decarboxylation of 3-methyl-2-oxobutanoate is catalyzed by the mitochondrial multi-enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDC) wikipedia.orgyoutube.comresearchgate.net. This irreversible reaction converts 3-methyl-2-oxobutanoate into isobutyryl-CoA, with the release of carbon dioxide wikipedia.org. The BCKDC requires several coenzymes for its function, including thiamine (B1217682) pyrophosphate (TPP), lipoic acid, coenzyme A, FAD, and NAD+ youtube.comyoutube.com.

Studies in humans have shown that the rate of decarboxylation of α-ketoisovaleric acid can be influenced by dietary protein intake nih.gov.

The ketone group of sodium 3-methyl-2-oxobutanoate can be reduced to a secondary alcohol. This transformation is of interest for the production of chiral hydroxy acids. For example, the enzymatic reduction of 3-methyl-2-oxobutanoate can yield (S)-2-hydroxy-3-methylbutanoic acid.

Furthermore, the product of the decarboxylation of 3-methyl-2-oxobutanoic acid, isobutyraldehyde, can be further reduced to produce isobutanol, a promising biofuel wikipedia.org. This highlights the potential of metabolic engineering pathways involving the reduction of derivatives of sodium 3-methyl-2-oxobutanoate.

Condensation reactions involving sodium 3-methyl-2-oxobutanoate are crucial in certain biosynthetic pathways. A key example is the hydroxymethylation of α-ketoisovalerate to form ketopantoate, a precursor in the biosynthesis of pantothenic acid (Vitamin B5) wikipedia.orgtargetmol.com. This reaction is a type of aldol (B89426) condensation where formaldehyde (B43269) acts as the one-carbon donor.

The enzyme that catalyzes this transformation is ketopantoate hydroxymethyltransferase wikipedia.org. The reaction can be represented as: (CH₃)₂CHC(O)COO⁻ + CH₂O → HOCH₂(CH₃)₂CC(O)COO⁻

This enzymatic condensation is a vital step in the metabolic pathways of many organisms wikipedia.org.

Transamination is a reversible reaction that plays a central role in amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid. Sodium 3-methyl-2-oxobutanoate is the α-keto acid analog of the amino acid valine and is a key participant in these reactions nih.govnih.govcore.ac.uk.

The transamination reaction involving 3-methyl-2-oxobutanoate and an amino group donor (e.g., glutamate) to form valine is catalyzed by branched-chain aminotransferases nih.govwikipedia.orgyoutube.com. Conversely, the transamination of valine results in the formation of 3-methyl-2-oxobutanoate. This reversibility is crucial for maintaining the balance of amino acids in the body nih.govnih.gov.

Specific enzymes, such as valine-pyruvate transaminase, catalyze the transfer of an amino group between L-valine and pyruvate (B1213749) to produce 3-methyl-2-oxobutanoate and L-alanine wikipedia.org. Another example is the reaction catalyzed by valine-3-methyl-2-oxovalerate aminotransferase, where L-valine reacts with (S)-3-methyl-2-oxopentanoate to form 3-methyl-2-oxobutanoate and L-isoleucine oxfordreference.com.

The table below provides examples of transamination reactions involving 3-methyl-2-oxobutanoate:

| Enzyme | Reactants | Products |

| Branched-chain aminotransferase | 3-methyl-2-oxobutanoate + Glutamate (B1630785) | L-Valine + α-Ketoglutarate |

| Valine-pyruvate transaminase | L-Valine + Pyruvate | 3-methyl-2-oxobutanoate + L-Alanine |

| Valine-3-methyl-2-oxovalerate aminotransferase | L-Valine + (S)-3-methyl-2-oxopentanoate | 3-methyl-2-oxobutanoate + L-Isoleucine |

The carbonyl carbon of the keto group in sodium 3-methyl-2-oxobutanoate is electrophilic and thus susceptible to nucleophilic attack. While specific examples of nucleophilic substitution at the carbonyl carbon of this particular molecule are not extensively documented in isolation, the general principles of carbonyl chemistry apply.

In related α-keto esters and acids, the carbonyl carbon can be attacked by a variety of nucleophiles. The reactivity of the carbonyl group is influenced by both steric and electronic factors ncert.nic.in. The presence of the adjacent carboxylate group can influence the electrophilicity of the carbonyl carbon.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives where a nucleophile replaces a leaving group masterorganicchemistry.com. In the case of an α-keto acid, the reaction would proceed via a tetrahedral intermediate. The outcome of the reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, α-halo carbonyl compounds, which are structurally related, undergo nucleophilic substitution at the α-carbon via an SN2 pathway jove.com. While this is not a direct substitution at the carbonyl carbon, it illustrates the reactivity of the positions adjacent to the carbonyl group. The general order of reactivity for carbonyl compounds towards nucleophiles is acyl halides > acid anhydrides > aldehydes > ketones > esters ~ carboxylic acids > amides > carboxylate ions stackexchange.com. As a carboxylate, sodium 3-methyl-2-oxobutanoate would be expected to be relatively unreactive towards nucleophilic substitution under basic conditions masterorganicchemistry.com.

Metabolic Pathways and Biochemical Roles of Sodium 3 Methyl 2 Oxobutanoate

Role in Branched-Chain Amino Acid (BCAA) Metabolism

The catabolism of the three branched-chain amino acids—leucine (B10760876), isoleucine, and valine—initiates with two common enzymatic steps. Sodium 3-methyl-2-oxobutanoate (B1236294) is a central product of the first of these steps.

Derivation from Branched-Chain Amino Acids (e.g., Valine, Isoleucine, Leucine)

Sodium 3-methyl-2-oxobutanoate is primarily derived from the reversible transamination of the branched-chain amino acid valine. This reaction is catalyzed by branched-chain aminotransferases (BCATs). In this process, the amino group from valine is transferred to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785), leaving behind the corresponding branched-chain α-keto acid (BCKA), which for valine is 3-methyl-2-oxobutanoate (α-ketoisovalerate). nih.gov Similarly, leucine and isoleucine are transaminated to their respective α-keto acids: α-ketoisocaproate (KIC) and α-keto-β-methylvalerate (KMV). nih.gov

| Branched-Chain Amino Acid (BCAA) | Corresponding Branched-Chain α-Keto Acid (BCKA) |

|---|---|

| Valine | 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) |

| Leucine | α-Ketoisocaproate |

| Isoleucine | α-Keto-β-methylvalerate |

Interactions with Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

Following its formation, 3-methyl-2-oxobutanoate serves as a substrate for the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.govnih.gov This large, mitochondrial multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of all three BCKAs. nih.govnih.gov This step is the rate-limiting and committed step in BCAA catabolism. nih.gov The BCKDC converts 3-methyl-2-oxobutanoate into isobutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. uniprot.org This reaction effectively commits the carbon skeleton of valine to further catabolism for energy production or other biosynthetic pathways.

Regulation by Branched-Chain Alpha-Keto Acid Dehydrogenase Kinase (BDK)

The activity of the BCKDC is tightly regulated to maintain BCAA homeostasis. This regulation is primarily achieved through reversible phosphorylation by a dedicated kinase, the branched-chain α-keto acid dehydrogenase kinase (BDK or BCKDK), and a phosphatase. nih.govnih.govmdpi.com BDK phosphorylates the E1α subunit of the BCKDC, which leads to its inactivation. nih.govnih.gov This phosphorylation prevents the breakdown of BCKAs, including 3-methyl-2-oxobutanoate. mdpi.com Conversely, dephosphorylation by a specific phosphatase activates the complex. nih.gov The activity of BDK itself can be allosterically inhibited by the branched-chain α-keto acids, creating a feedback mechanism where high levels of BCKAs inhibit the kinase, leading to a more active BCKDC and increased BCAA catabolism. nih.govresearchgate.net

Precursor Role in Biosynthetic Pathways

Beyond its role in BCAA catabolism, 3-methyl-2-oxobutanoate is a crucial starting material for the synthesis of other essential biomolecules, particularly in microorganisms.

Biosynthesis of Pantothenic Acid (Vitamin B5) in Microorganisms (e.g., Escherichia coli)

In many bacteria and plants, 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a key precursor for the biosynthesis of pantothenic acid, also known as vitamin B5. nih.govasm.orgnih.gov Pantothenate is essential as a component of coenzyme A (CoA), a vital cofactor in numerous metabolic reactions. asm.org The biosynthetic pathway begins with the conversion of α-ketoisovalerate to ketopantoate. This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase (the panB gene product in E. coli), which adds a hydroxymethyl group to the substrate. nih.govgoogle.comresearchgate.net The resulting ketopantoate is then reduced to pantoate by ketopantoate reductase (the panE gene product). nih.govwikipedia.org Finally, pantoate is condensed with β-alanine to form pantothenate, a reaction catalyzed by pantothenate synthetase. nih.govasm.org

| Enzyme | Gene Product | Reaction |

|---|---|---|

| Ketopantoate hydroxymethyltransferase | panB | α-Ketoisovalerate → Ketopantoate |

| Ketopantoate reductase | panE | Ketopantoate → Pantoate |

| Pantothenate synthetase | panC | Pantoate + β-alanine → Pantothenate |

Role in Isoleucine Biosynthesis

The biosynthetic pathways for valine and isoleucine are parallel and share several of the same enzymes. researchgate.net While 3-methyl-2-oxobutanoate is the direct keto-acid precursor to valine, it is also intrinsically linked to isoleucine synthesis. researchgate.net The synthesis of isoleucine starts with threonine, which is deaminated by threonine deaminase to form α-ketobutyrate. nih.govpurdue.eduresearchgate.net The enzyme acetohydroxyacid synthase then catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate (B1213749) to form α-aceto-α-hydroxybutyrate. The same enzyme also catalyzes the condensation of two pyruvate molecules to form α-acetolactate, the first step towards valine and leucine synthesis. researchgate.net Subsequent steps in the isoleucine pathway, catalyzed by acetohydroxyacid isomeroreductase and dihydroxyacid dehydratase, convert α-aceto-α-hydroxybutyrate to α-keto-β-methylvalerate, the direct keto-acid precursor of isoleucine. nih.gov Therefore, the regulation and flux through the shared enzymes that produce the precursors for both valine (via 3-methyl-2-oxobutanoate) and isoleucine are interconnected.

Intermediacy in Cellular Energy Metabolism

Alpha-keto acids are critical for regulating key metabolic signaling pathways, including glycolysis and the Krebs cycle. isotope.com Sodium 3-methyl-2-oxobutanoate, as the keto acid analogue of valine, serves as a direct link between amino acid catabolism and central energy production pathways.

The primary connection of Sodium 3-methyl-2-oxobutanoate to cellular energy metabolism is its role as a precursor to a key Krebs cycle intermediate. The Krebs cycle, also known as the citric acid cycle, is a series of biochemical reactions that generates energy through the oxidation of acetyl-CoA. wikipedia.orgnih.gov

The catabolism of valine produces 3-methyl-2-oxobutanoate through a transamination reaction. This keto acid then undergoes a series of enzymatic reactions, including oxidative decarboxylation, which ultimately converts it into succinyl-CoA. Succinyl-CoA is a direct intermediate of the Krebs cycle and enters the cycle to contribute to the production of energy-carrying molecules like NADH and FADH2. khanacademy.org By providing a substrate that can be converted into a Krebs cycle component, Sodium 3-methyl-2-oxobutanoate serves as an anaplerotic substrate, meaning it can replenish the cycle's intermediates. This function is vital for maintaining the cycle's activity, especially under conditions of high energy demand.

Metabolic Fate of Sodium 3-Methyl-2-Oxobutanoate

| Starting Compound | Key Intermediate | Entry Point into Krebs Cycle |

|---|

Lactate (B86563) is the end product of anaerobic glycolysis, a pathway that predominates when oxygen is limited. nih.gov The conversion of pyruvate to lactate allows for the regeneration of NAD+, which is necessary for glycolysis to continue. nih.gov By feeding into the Krebs cycle, an aerobic pathway, the metabolism of Sodium 3-methyl-2-oxobutanoate supports oxidative phosphorylation, the primary method of ATP production in the presence of oxygen. nih.gov

Modulation of Amino Acid and Metabolite Levels

The metabolism of Sodium 3-methyl-2-oxobutanoate is intrinsically linked with the metabolism of other amino acids and their corresponding keto acids due to shared enzymatic pathways.

The initial step in the breakdown of the three branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—is their conversion to their respective alpha-keto acids. This process is catalyzed by the enzyme branched-chain aminotransferase. The resulting branched-chain keto acids (BCKAs) are:

Alpha-ketoisovaleric acid (3-methyl-2-oxobutanoic acid) from valine

Alpha-ketoisocaproic acid from leucine

Alpha-keto-beta-methyl-n-valeric acid from isoleucine

These three BCKAs are subsequently metabolized by a common enzyme complex, the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex. Because they share this metabolic pathway, the presence of a high concentration of one BCKA, such as 3-methyl-2-oxobutanoate, can competitively inhibit the degradation of the others. This competition can lead to an accumulation and elevated levels of alpha-ketoisocaproic acid and alpha-keto-beta-methyl-n-valeric acid in the system.

Branched-Chain Amino Acids and their Keto Acid Analogues

| Branched-Chain Amino Acid | Corresponding Alpha-Keto Acid |

|---|---|

| Valine | Alpha-ketoisovaleric acid (3-methyl-2-oxobutanoic acid) |

| Leucine | Alpha-ketoisocaproic acid |

Arginine and ornithine are key components of the urea (B33335) cycle, the metabolic pathway responsible for the disposal of excess nitrogen. The metabolism of amino acids and their keto analogues is closely tied to nitrogen balance. The transamination of valine to form 3-methyl-2-oxobutanoate, for instance, involves the transfer of an amino group to an acceptor molecule, typically alpha-ketoglutarate, which then becomes glutamate.

Analytical Methodologies and Isotopic Labeling for Sodium 3 Methyl 2 Oxobutanoate

Quantitative Analysis Techniques

A variety of analytical methods are utilized for the quantitative analysis of sodium 3-methyl-2-oxobutanoate (B1236294). The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question. These methods range from chromatography-mass spectrometry-based approaches to spectroscopic and colorimetric assays.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the profiling of metabolites, including organic and amino acids, in biological samples. nih.govmdpi.com Due to the low volatility of α-keto acids like 3-methyl-2-oxobutanoate, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govmdpi.com Following separation on a GC column, the derivatized compounds are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that allows for confident identification and quantification. mdpi.com

| Parameter | Description |

|---|---|

| Column | Typically a fused-silica capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injection Mode | Splitless or split injection, depending on the concentration of the analyte. |

| Temperature Program | An initial oven temperature of around 70-80°C, held for a few minutes, followed by a ramp up to 300-320°C at a rate of 5-10°C/min. |

| Mass Spectrometer | Operated in electron ionization (EI) mode at 70 eV. |

| Acquisition Mode | Full scan mode (e.g., m/z 50-600) for qualitative analysis and selected ion monitoring (SIM) for targeted quantitative analysis. |

To overcome the inherent low volatility of α-keto acids, derivatization is a critical sample preparation step for GC-MS analysis. nih.gov The most common approach is silylation, which involves replacing the active hydrogen atoms in the carboxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylating reagent. mdpi.com To prevent the formation of multiple derivatives due to keto-enol tautomerism, a two-step derivatization is often employed. First, the keto group is protected by methoximation using methoxyamine hydrochloride. This is followed by silylation of the carboxyl group. This two-step process yields a stable derivative that produces a single, sharp chromatographic peak. nih.gov

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a valuable tool for the accurate mass determination of metabolites, including sodium 3-methyl-2-oxobutanoate, in complex biological samples. ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules directly from a liquid phase. When coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, it can provide highly accurate mass measurements (typically with an error of less than 5 ppm). This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. For sodium 3-methyl-2-oxobutanoate (C₅H₇NaO₃), HRESIMS would be used to confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of sodium 3-methyl-2-oxobutanoate. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms within the molecule. Furthermore, NMR can be used to assess the purity of a sample, as the presence of impurities will give rise to additional signals in the spectrum. The integration of the signals in a ¹H NMR spectrum can also be used for quantitative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COONa) | - | ~170-185 |

| C2 (=O) | - | ~205-220 |

| C3 (-CH) | ~2.9 (septet) | ~35-45 |

| C4/C5 (-CH₃)₂ | ~1.1 (doublet) | ~15-25 |

Spectrophotometric assays offer a simpler and more accessible method for the quantification of α-keto acids compared to mass spectrometry-based techniques. One common method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netnih.govresearchgate.net In an acidic medium, DNPH reacts with the keto group of 3-methyl-2-oxobutanoate to form a 2,4-dinitrophenylhydrazone derivative. researchgate.netresearchgate.net Upon the addition of a base, this derivative forms a colored complex that can be quantified by measuring its absorbance at a specific wavelength, typically around 445-520 nm. researchgate.netresearchgate.net The intensity of the color is proportional to the concentration of the α-keto acid in the sample. While this method is less specific than GC-MS, it is suitable for high-throughput screening and for applications where the quantification of total α-keto acids is of interest. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Metabolites

Isotopic Labeling for Metabolic Tracing and Quantitation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov By introducing a substrate enriched with a stable isotope, such as ¹³C, researchers can follow the incorporation of the labeled atoms into downstream metabolites. For studying the metabolism of sodium 3-methyl-2-oxobutanoate, ¹³C-labeled valine is often used as a precursor, as 3-methyl-2-oxobutanoate is the α-keto acid analog of valine. nih.gov

Once the labeled valine is introduced into the system, it is transaminated to form ¹³C-labeled 3-methyl-2-oxobutanoate. This labeled intermediate can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle. By analyzing the mass isotopomer distribution of TCA cycle intermediates using mass spectrometry, it is possible to determine the relative contribution of valine to the TCA cycle pool. nih.govnih.gov This approach provides valuable insights into the dynamics of branched-chain amino acid metabolism and its interplay with central carbon metabolism. nih.govnih.gov The distribution of ¹³C atoms in metabolites like citrate, succinate, and malate (B86768) can reveal the specific pathways through which the carbon backbone of 3-methyl-2-oxobutanoate is processed. nih.gov

| Metabolite | Expected Labeled Isotopologues | Metabolic Significance |

|---|---|---|

| Succinyl-CoA | M+4 | Indicates direct entry of the valine carbon skeleton into the TCA cycle. |

| Malate | M+1, M+2, M+3, M+4 | Reflects the cycling of the labeled carbon atoms within the TCA cycle. |

| Citrate | M+1, M+2, M+3, M+4, M+5 | Shows the condensation of labeled acetyl-CoA (from pyruvate (B1213749) derived from labeled valine) with oxaloacetate. |

Carbon-13 (¹³C) Labeled Sodium 3-Methyl-2-Oxobutanoate for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. ethz.chspringernature.com ¹³C-based MFA is considered a standard tool for the quantitative characterization of pathways in diverse biological systems. springernature.comnih.gov The methodology involves introducing a substrate labeled with a stable isotope, such as ¹³C, into a cellular system. nih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites.

Sodium 3-methyl-2-oxobutanoate, isotopically labeled with Carbon-13 (e.g., Sodium 3-methyl-2-oxobutanoate-¹³C₅ or -¹³C₂), serves as a tracer in these experiments. medchemexpress.commedchemexpress.com By measuring the mass isotopomer distributions in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the activity of various metabolic pathways. nih.govnih.gov This information is then used in computational models to calculate intracellular metabolic fluxes. springernature.com This approach is highly effective for determining the fluxes of central carbon metabolism, including cycles and parallel pathways, which cannot be accurately resolved by stoichiometric models alone. nih.gov

Table 1: Key Aspects of ¹³C-MFA with Labeled Sodium 3-methyl-2-oxobutanoate

| Feature | Description |

| Principle | Tracing the incorporation of ¹³C from a labeled precursor into downstream metabolites to quantify reaction rates. ethz.chmedchemexpress.com |

| Tracer | Sodium 3-methyl-2-oxobutanoate-¹³C₅ or other isotopic variants are used. medchemexpress.com |

| Detection Methods | Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to determine the labeling status of metabolites. nih.gov |

| Application | Quantifying cellular physiology in fields like metabolic engineering, systems biology, and biomedical research. nih.gov |

| Outcome | Provides a detailed map of intracellular metabolic pathway activity. nih.gov |

Deuterium (B1214612) Labeling for Pharmacokinetic and Metabolic Profile Studies

Deuterium (²H), a stable isotope of hydrogen, is increasingly used in drug discovery and development to study the pharmacokinetic and metabolic profiles of compounds. researchgate.netnih.gov The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.gov This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.

By strategically replacing hydrogen atoms with deuterium in Sodium 3-methyl-2-oxobutanoate, researchers can investigate its metabolic fate. This "heavy" version of the molecule can exhibit a modified pharmacokinetic profile, potentially leading to:

Slower rates of metabolism. researchgate.net

Increased systemic exposure (AUC) and half-life.

Redirection of metabolic pathways, which can reduce the formation of toxic metabolites. nih.gov

This approach allows for a detailed examination of how the compound is processed in the body, providing valuable insights for therapeutic applications. nih.gov The use of deuterated compounds has moved beyond being merely a research tool to the development of approved drugs with improved properties. nih.govnih.gov

Stable-Isotope Dilution GC-MS for Quantitative Analyses

Stable-isotope dilution (SID) coupled with gas chromatography-mass spectrometry (GC-MS) is a gold-standard method for the highly accurate and precise quantification of analytes in complex biological samples. nih.govnih.gov This technique provides the highest possible analytical specificity for quantitative measurements. nih.gov

The methodology involves adding a known quantity of a stable-isotope labeled version of the target analyte (e.g., ¹³C or deuterium-labeled Sodium 3-methyl-2-oxobutanoate) to the sample at the earliest stage of preparation. epa.gov This labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte, but is distinguishable by its mass.

During sample extraction, cleanup, and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. epa.gov The mass spectrometer measures the ratio of the native analyte to the labeled standard. nih.gov This ratio is used to calculate the exact concentration of the analyte in the original sample, effectively correcting for variability in sample handling and instrument response. epa.gov

Table 2: Principles of Stable-Isotope Dilution GC-MS

| Step | Description |

| 1. Spiking | A known amount of a stable isotopically labeled analog of Sodium 3-methyl-2-oxobutanoate is added to the sample. epa.gov |

| 2. Extraction | The sample containing both the native analyte and the labeled standard is extracted and purified. |

| 3. Derivatization | Analytes are chemically modified (e.g., esterified) to improve volatility and chromatographic properties for GC analysis. |

| 4. GC Separation | The derivatized extract is injected into a gas chromatograph, which separates the components. |

| 5. MS Detection | The mass spectrometer detects and quantifies the native analyte and the labeled internal standard based on their distinct masses. nih.gov |

| 6. Quantification | The concentration of the native analyte is calculated from the measured ratio of the native to the labeled compound. epa.gov |

Sample Preparation and Derivatization Strategies for Biological Matrixes

To analyze Sodium 3-methyl-2-oxobutanoate from biological samples (e.g., plasma, tissue) using GC-MS, the compound must first be chemically modified. This process, known as derivatization, converts non-volatile and polar analytes into forms that are more suitable for chromatographic analysis by increasing their volatility and thermal stability. jfda-online.com

Esterification of Carboxylic Groups

Sodium 3-methyl-2-oxobutanoate contains a carboxylic acid functional group. This group is polar and must be derivatized prior to GC analysis. libretexts.org The most common derivatization strategy for carboxylic acids is esterification, which involves converting the carboxylic acid into an ester. libretexts.orgmasterorganicchemistry.com

This is typically achieved through an acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com Common reagents for this purpose include:

Methanolic Hydrogen Chloride: A widely used reagent prepared by dissolving anhydrous hydrogen chloride gas in dry methanol. aocs.org

Boron Trifluoride-Methanol: An effective catalyst for esterification. aocs.org

Alkylating Agents: Reagents like pentafluorobenzyl bromide (PFB-Br) can also be used to form esters, which are particularly sensitive for electron capture detection (ECD). libretexts.org

The resulting ester is less polar and more volatile, leading to improved peak shape and sensitivity during GC-MS analysis. jfda-online.com

Derivatization of Amine and Hydroxyl Groups

While Sodium 3-methyl-2-oxobutanoate itself does not possess amine or hydroxyl groups, these functional groups are prevalent in other metabolites within a biological matrix (e.g., amino acids, sugars, neurotransmitters). nih.govgreyhoundchrom.com In metabolomic studies, it is often desirable to analyze a broad spectrum of compounds simultaneously. Therefore, derivatization strategies are often employed that can react with multiple functional groups.

For instance, a two-stage process might be used where amine and hydroxyl groups are first derivatized, followed by the esterification of carboxyl groups. nih.gov Common methods for derivatizing amine and hydroxyl groups include:

Silylation: Active hydrogens are replaced with a silyl (B83357) group, often tetramethylsilane (B1202638) (TMS). libretexts.org

Acylation: Reagents such as fluorinated anhydrides are used to convert amines and alcohols into their fluoroacyl derivatives, which enhances chromatographic performance and detection. jfda-online.com

These multi-functional derivatization schemes allow for a comprehensive metabolic profile from a single sample analysis. nih.gov

Long-Term Stability of Derivatives in Extraction Solvents

The stability of the derivatized analytes is a critical factor for ensuring the accuracy and reproducibility of quantitative results. The chemical derivatives of metabolites can be susceptible to degradation or hydrolysis over time, especially if exposed to moisture or stored at inappropriate temperatures.

Research on related compounds has shown that while derivatives can be stable for days at low temperatures (e.g., -18°C), they may degrade or react further at room temperature. dtu.dk Therefore, it is standard practice to analyze derivatized samples as soon as possible after preparation. If storage is necessary, it should be at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize exposure to air and moisture. The choice of extraction solvent and the addition of preservatives can also influence stability. For example, in some applications, the addition of a small amount of acid has been shown to preserve species in samples for several days. nih.gov For commercial products without specific stability data, a standard warranty of one year from shipment often applies, assuming storage under recommended conditions. sigmaaldrich.com

Biological and Medical Implications of Sodium 3 Methyl 2 Oxobutanoate

Role in Metabolic Disorders

The accumulation of sodium 3-methyl-2-oxobutanoate (B1236294) is a hallmark of specific inborn errors of metabolism, most notably Maple Syrup Urine Disease. Its presence in elevated concentrations is central to the pathophysiology and diagnosis of this condition.

Maple Syrup Urine Disease (MSUD) Pathophysiology

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the activity of the BCKD enzyme complex. medscape.comwikipedia.org This enzymatic defect disrupts the normal breakdown of the BCAAs leucine (B10760876), isoleucine, and valine, leading to the accumulation of these amino acids and their corresponding α-keto acids, including 3-methyl-2-oxobutanoate, in bodily fluids. medscape.comnih.gov

In individuals with MSUD, the impaired function of the BCKD complex leads to a metabolic block in the catabolism of BCAAs. researchgate.net Consequently, 3-methyl-2-oxobutanoate, derived from valine, along with α-ketoisocaproate (from leucine) and α-keto-β-methylvalerate (from isoleucine), accumulate to toxic levels in the blood, urine, and cerebrospinal fluid. medscape.commyadlm.org This buildup is directly responsible for the characteristic sweet odor of the urine, reminiscent of maple syrup, which gives the disease its name. wikipedia.orgrarediseases.org The accumulation of these ketoacids contributes to metabolic acidosis and is a primary driver of the severe neurological symptoms seen in the disease. researchgate.netrarediseases.org

| Metabolic Disorder | Affected Enzyme | Accumulated Branched-Chain Keto Acids | Primary Precursor Amino Acid |

| Maple Syrup Urine Disease (MSUD) | Branched-chain α-keto acid dehydrogenase (BCKD) complex | 3-methyl-2-oxobutanoate | Valine |

| α-ketoisocaproate | Leucine | ||

| α-keto-β-methylvalerate | Isoleucine |

The elevated levels of 3-methyl-2-oxobutanoate and other BCKAs serve as critical biomarkers for the diagnosis of MSUD. nih.gov Newborn screening programs routinely test for elevated levels of BCAAs, particularly leucine, which then prompts further confirmatory testing for the specific keto acids. researchgate.net The detection of high concentrations of 3-methyl-2-oxobutanoate, in conjunction with other BCKAs and BCAAs in plasma and urine, is pathognomonic for MSUD. myadlm.org Quantitative analysis of these metabolites is essential not only for initial diagnosis but also for monitoring the effectiveness of dietary management and treatment. newenglandconsortium.org

Glutaric Acidemia Type I

Glutaric Acidemia Type I (GA-I) is another inherited metabolic disorder, but it is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is involved in the catabolism of lysine, hydroxylysine, and tryptophan. nih.govfrontiersin.org This leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid. nih.gov While the primary metabolic defect in GA-I is distinct from that of MSUD, complex metabolic derangements can sometimes lead to secondary changes in other metabolic pathways. However, the direct accumulation of 3-methyl-2-oxobutanoate is not a characteristic or diagnostic feature of Glutaric Acidemia Type I. The metabolic disturbances in GA-I are primarily related to the accumulation of glutaric and 3-hydroxyglutaric acids. researchgate.net

Neurobiological and Neuropathological Effects

The accumulation of branched-chain keto acids, including 3-methyl-2-oxobutanoate, is highly neurotoxic and is the primary cause of the severe neurological damage observed in untreated or poorly managed MSUD.

Neurotoxicity and Brain Damage Mechanisms

The precise mechanisms of neurotoxicity are multifactorial. High concentrations of BCAAs, particularly leucine, and their corresponding keto acids can disrupt several crucial neurological processes. researchgate.netnih.gov These include:

Impaired Neurotransmitter Synthesis: Elevated levels of BCAAs can compete with other large neutral amino acids for transport across the blood-brain barrier, leading to a deficiency of essential precursors for neurotransmitter synthesis, such as tryptophan for serotonin (B10506) and tyrosine for dopamine (B1211576). researchgate.net

Disruption of Myelination: The accumulation of these toxic metabolites can interfere with the development and maintenance of myelin, the protective sheath around nerve fibers, leading to impaired nerve signal transmission.

Cerebral Edema: During acute metabolic crises in MSUD, the rapid accumulation of BCAAs and BCKAs can lead to cerebral edema, a life-threatening swelling of the brain. researchgate.netnewenglandconsortium.org

Oxidative Stress: There is evidence to suggest that the buildup of these compounds can induce oxidative stress, leading to cellular damage in the brain. researchgate.net

Energy Metabolism Disruption: The toxic metabolites can interfere with mitochondrial function and cellular energy production within the brain. researchgate.net

These pathological processes contribute to the clinical presentation of MSUD, which can include lethargy, irritability, poor feeding, seizures, and in severe cases, coma and death if left untreated. rarediseases.org

| Neuropathological Effect | Proposed Mechanism | Consequence |

| Impaired Neurotransmitter Synthesis | Competition for transport of large neutral amino acids across the blood-brain barrier. researchgate.net | Reduced synthesis of serotonin, dopamine, and other neurotransmitters. |

| Disrupted Myelination | Interference with myelin formation and maintenance. | Impaired nerve conduction and neurological deficits. |

| Cerebral Edema | Osmotic imbalance due to high concentrations of BCAAs and BCKAs. researchgate.netnewenglandconsortium.org | Increased intracranial pressure, risk of brain herniation. |

| Oxidative Stress | Increased production of reactive oxygen species. researchgate.net | Neuronal cell damage and death. |

| Disrupted Energy Metabolism | Interference with mitochondrial function. researchgate.net | Impaired cellular energy production in the brain. |

Induction of Convulsions via GABAergic and Glutamatergic Mechanisms

The balance between inhibitory and excitatory neurotransmission is critical for normal brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the cerebral cortex, responsible for maintaining an inhibitory tone that counteracts neuronal excitation sciepub.comnih.gov. Conversely, glutamate (B1630785) is the predominant excitatory neurotransmitter, and its overstimulation can lead to hyperexcitability and excitotoxic damage biorxiv.orgfrontiersin.org. A disruption in the delicate balance between GABAergic inhibition and glutamatergic excitation can lead to seizures sciepub.comnih.gov.

Studies in animal models have demonstrated that sodium 3-methyl-2-oxobutanoate can induce convulsions by directly influencing these systems. Research indicates that α-ketoisovaleric acid induces convulsions specifically through GABAergic and glutamatergic mechanisms in rats. At chronically high levels, which can occur in certain metabolic disorders like maple syrup urine disease, α-ketoisovaleric acid is considered a neurotoxin that can cause damage to nerve cells and tissues . The accumulation of this and other branched-chain keto acids can inhibit brain energy metabolism and is associated with neurological symptoms researchgate.net.

| Neurological Impact of Sodium 3-methyl-2-oxobutanoate |

| Mechanism of Action |

| Induces convulsions through GABAergic and glutamatergic pathways. |

| Classification |

| Considered a neurotoxin at chronically high concentrations . |

| Associated Conditions |

| High levels are associated with maple syrup urine disease, which can lead to severe brain damage if untreated . |

Neuroprotective Effects in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Contrary to suggesting a neuroprotective role, current research more closely associates elevated levels of sodium 3-methyl-2-oxobutanoate with the pathology of neurodegenerative diseases. Rather than protecting nerve cells, its presence at abnormal concentrations is often seen as a marker of metabolic dysfunction linked to these conditions. At high concentrations, it is characterized as a neurotoxin .

In the context of Alzheimer's disease (AD), metabolomic studies have identified significantly higher levels of α-ketoisovaleric acid in the cerebrospinal fluid of dementia and AD patients compared to healthy controls nih.gov. This finding suggests an alteration in the metabolic pathways of branched-chain amino acids in individuals with cognitive impairment nih.gov. These changes in BCAA metabolism may be linked to the disease process nih.gov.

While direct research on its role in Parkinson's disease is less specific, alterations in α-ketoisovaleric acid have been noted in studies of other neurological conditions researchgate.net. Given that metabolic disturbances are increasingly recognized as a feature of neurodegenerative disorders, the abnormal levels of this compound are an area of ongoing investigation frontiersin.orgimrpress.com.

Potential Therapeutic and Biomedical Applications

Modulation of Dopamine and Acetylcholine (B1216132) Release

Direct evidence for the modulation of dopamine and acetylcholine release by sodium 3-methyl-2-oxobutanoate is limited. However, its metabolic context provides indirect links to neurotransmitter systems. High concentrations of the branched-chain amino acids, from which α-ketoisovaleric acid is derived, can interfere with the transport of other large neutral amino acids into the brain researchgate.net. This competition can reduce the brain's uptake of precursors necessary for the synthesis of key neurotransmitters, including dopamine and serotonin researchgate.net.

Metabolomic studies have also observed that conditions or substances affecting the dopamine system, such as methamphetamine dependence, are associated with altered levels of α-ketoisovaleric acid nih.gov. These findings suggest that while not a direct modulator, its levels are intertwined with metabolic states that influence crucial neurotransmitter pathways.

Activation of Lysosomal Enzymes and Apoptosis Induction

The role of sodium 3-methyl-2-oxobutanoate in apoptosis (programmed cell death) and lysosomal activity appears to be complex and highly context-dependent. Some studies indicate that an accumulation of branched-chain keto acids can induce oxidative stress, disrupt mitochondrial function, and ultimately lead to apoptosis researchgate.net. This pro-apoptotic effect is particularly relevant in metabolic disorders where these compounds accumulate to toxic levels researchgate.net.

Conversely, other research has shown a protective, or anti-apoptotic, effect. In a study on severe acute pancreatitis, α-ketoisovaleric acid was found to improve the viability of cells and reduce inflammation and oxidative stress injury nih.gov. Furthermore, metabolic pathway analysis in sepsis-induced muscle weakness has linked α-ketoisovaleric acid to the mTOR and FoxO signaling pathways, which are critical regulators of both autophagy and apoptosis semanticscholar.org. This conflicting evidence suggests its effect on cell survival is likely dependent on the specific cell type, its concentration, and the surrounding physiological environment.

Investigated for Potential Benefits in Sports Nutrition (e.g., Muscle Function, Fatigue Reduction)

Sodium 3-methyl-2-oxobutanoate, as part of a mixture of branched-chain keto acids (BCKAs), has been investigated for its ergogenic potential in sports nutrition nih.govspringermedizin.de. The primary rationale is that BCKAs can be converted back into their corresponding branched-chain amino acids (BCAAs) in the body through transamination nih.govtandfonline.com. This process may help reduce the accumulation of ammonia (B1221849) during intense exercise, a factor believed to contribute to fatigue nih.govspringermedizin.de.

A randomized, double-blind, placebo-controlled trial in untrained young adults found that supplementation with a BCKA mixture containing α-ketoisovalerate significantly improved training tolerance. Participants receiving the supplement were able to handle a higher training volume and achieved greater maximum power output and muscle torque compared to the placebo group nih.govspringermedizin.de. The study also noted that the supplemented group reported a better stress-recovery state nih.govspringermedizin.de. While BCAA supplementation is more common, the use of their keto analogs is a strategy to potentially gain benefits related to muscle performance and recovery while possibly mitigating exercise-induced hyperammonemia sciepub.comnih.govmdpi.com.

Interaction with Gut Microbiota and Inflammatory Responses

The direct interaction of Sodium 3-methyl-2-oxobutanoate with the gut microbiota and its subsequent impact on host inflammatory responses is an area of emerging scientific interest, though specific research on this compound remains limited. However, by examining its metabolic origins and the broader class of compounds to which it belongs—branched-chain keto acids (BCKAs)—we can infer its potential biological roles. Sodium 3-methyl-2-oxobutanoate is the sodium salt of 3-methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid. This molecule is a keto-analogue of the essential branched-chain amino acid (BCAA) valine. nih.gov The gut microbiota is known to play a crucial role in the metabolism of BCAAs, and the resulting metabolites can have significant effects on host physiology, including immune and inflammatory responses. researchgate.netnih.gov

The metabolism of dietary BCAAs is a complex process involving both host and microbial enzymes. While the initial transamination of BCAAs primarily occurs in host tissues, the gut microbiota is also capable of BCAA catabolism. nih.govmdpi.com This microbial metabolism can lead to the production of various bioactive molecules, including short-chain fatty acids (SCFAs) and BCKAs like 3-methyl-2-oxobutanoic acid. The composition of the gut microbiota can therefore influence the levels of these metabolites in the gut and circulation, which in turn can modulate host health.

Research into the effects of BCAA-derived microbial metabolites on inflammation has shown varied results. For instance, studies on other BCAA metabolites, such as isovalerate, 2-methylbutyrate, and isobutyrate, have demonstrated their potential to reduce oxidative stress and inflammation in animal models. nih.gov These findings suggest that the metabolic products of BCAAs from gut bacteria can have anti-inflammatory properties.

Given that Sodium 3-methyl-2-oxobutanoate is a direct downstream metabolite of valine, its presence in the gut could influence the metabolic activities of the microbiota and potentially modulate inflammatory pathways. The intestinal mucosa itself is equipped with the enzymatic machinery for BCAA catabolism, indicating a host-level interaction with these molecules. mdpi.com However, without direct studies on Sodium 3-methyl-2-oxobutanoate, its specific effects on microbial composition and inflammatory signaling cascades remain to be elucidated.

The following table summarizes the key compounds involved in the metabolic pathway of valine and their known or potential interactions with gut microbiota and inflammation.

| Compound Name | Chemical Formula | Role in Metabolism | Known/Potential Interaction with Gut Microbiota and Inflammation |

| Valine | C5H11NO2 | Essential branched-chain amino acid | Metabolized by gut microbiota; influences microbial composition. |

| Sodium 3-methyl-2-oxobutanoate | C5H7NaO3 | Sodium salt of the keto acid derived from valine | Direct interactions are not well-studied; potential to be produced by and influence gut microbiota; potential immunomodulatory effects based on related compounds. |

| Isobutyrate | C4H8O2 | A short-chain fatty acid and metabolite of valine | Produced by gut microbiota; has shown anti-inflammatory properties in some studies. nih.gov |

Further research is necessary to specifically delineate the role of Sodium 3-methyl-2-oxobutanoate in the complex interplay between the gut microbiota and the host's inflammatory responses. Understanding these interactions could provide insights into the therapeutic potential of this and other BCAA metabolites in inflammatory conditions.

Advanced Enzymatic Studies and Enzyme Engineering

Advanced research into Sodium 3-methyl-2-oxobutanoate is increasingly focusing on its interactions with various enzymes, particularly dehydrogenases. These studies are pivotal for developing novel biotechnological applications, from the synthesis of chiral molecules to understanding microbial metabolism.

Substrate Specificity and Asymmetric Synthesis Potential of Dehydrogenases

Dehydrogenases are a class of oxidoreductases that catalyze the transfer of a hydride from a substrate to an acceptor, often NAD(P)+/NAD(P)H. Their ability to perform stereoselective reductions of carbonyl groups makes them valuable tools in the asymmetric synthesis of chiral alcohols, which are important building blocks for pharmaceuticals and fine chemicals jiangnan.edu.cnrsc.org. The substrate specificity of these enzymes is a critical factor determining their utility. While many dehydrogenases exhibit broad substrate specificity, their efficiency and stereoselectivity can vary significantly with the structure of the substrate researchgate.net.

The enzyme 3-methyl-2-oxobutanoate dehydrogenase, also known as branched-chain α-keto acid dehydrogenase, is a key enzyme in the catabolism of branched-chain amino acids wikipedia.orgebi.ac.uk. It specifically acts on 3-methyl-2-oxobutanoate, as well as other branched-chain oxo acids like 4-methyl-2-oxopentanoate and (S)-3-methyl-2-oxopentanoate ebi.ac.uk. This enzyme is part of a larger multienzyme complex and its activity is crucial for normal metabolism nih.gov.

The potential for using dehydrogenases in the asymmetric synthesis of chiral compounds from 3-methyl-2-oxobutanoate is an area of active investigation. The goal is to produce enantiomerically pure alcohols, which are valuable synthons in organic chemistry. Engineered alcohol dehydrogenases (ADHs) with tailored substrate specificities and enhanced stability are being developed to accept a wide range of ketones and ketoesters as substrates nih.gov. The stereoselectivity of these enzymes, often following Prelog's rule, allows for the production of either (R)- or (S)-alcohols with high enantiomeric excess jiangnan.edu.cn.

Table 1: Examples of Dehydrogenases with Potential for Asymmetric Synthesis

| Enzyme Class | General Substrate | Potential Product from Sodium 3-methyl-2-oxobutanoate | Key Characteristics |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | Ketones, Ketoesters | (R)- or (S)-2-hydroxy-3-methylbutanoate | High stereoselectivity, broad substrate range, cofactor-dependent |

| 3-methyl-2-oxobutanoate dehydrogenase | Branched-chain oxo acids | S-(2-methylpropanoyl)dihydrolipoyllysine | Component of a multienzyme complex, involved in amino acid catabolism |

Characterization of Microbial Enzymes (e.g., in Klebsiella pneumoniae)

Microorganisms are a rich source of novel enzymes with diverse catalytic capabilities. Klebsiella pneumoniae, a Gram-negative bacterium, has been a subject of interest for its metabolic pathways that can be engineered for the production of valuable chemicals. While direct characterization of enzymes from K. pneumoniae that specifically act on Sodium 3-methyl-2-oxobutanoate is an ongoing area of research, studies on related metabolic pathways provide significant insights.

Metabolic engineering of K. pneumoniae has been successfully demonstrated for the production of 2-butanone from glucose, a process that involves intermediates structurally related to 3-methyl-2-oxobutanoate nih.govresearchgate.netresearchgate.net. The native 2,3-butanediol synthesis pathway in K. pneumoniae serves as a foundation for producing these chemicals nih.govresearchgate.netresearchgate.net. The enzymes in these pathways, such as dehydratases and dehydrogenases, exhibit a certain degree of substrate promiscuity, suggesting they might also act on other keto acids.

For instance, the production of 2,3-butanediol in K. pneumoniae can be enhanced by deleting genes such as ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase), which redirects the metabolic flux towards the desired product nih.gov. This indicates a complex interplay of various enzymes in the central carbon metabolism of the bacterium. The characterization of these enzymes, including their kinetic parameters and substrate preferences, is crucial for designing efficient microbial cell factories.

Table 2: Key Enzymes in Relevant Klebsiella pneumoniae Metabolic Pathways

| Enzyme | Reaction Catalyzed | Relevance to 3-methyl-2-oxobutanoate Metabolism |

|---|---|---|

| Diol Dehydratase | Dehydration of diols (e.g., 2,3-butanediol) | Potential for acting on structurally similar substrates. |

| Lactate (B86563) Dehydrogenase (ldhA) | Conversion of pyruvate (B1213749) to lactate | Deletion can alter the pool of pyruvate and related keto acids. |

| Pyruvate Formate-Lyase (pflB) | Conversion of pyruvate to acetyl-CoA and formate | Deletion impacts the central carbon metabolism and availability of precursors. |

Investigations into Novel Biological Activities and Mechanisms

Beyond its role in intermediary metabolism, researchers are exploring the broader biological activities of Sodium 3-methyl-2-oxobutanoate, including its potential to modulate cellular stress responses and its involvement in plant biology.

Modulation of Oxidative Stress and Inflammation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in various pathological conditions nih.gov. Similarly, chronic inflammation is a hallmark of many diseases. There is growing interest in how metabolites like short-chain fatty acid salts can influence these processes. For example, sodium butyrate has been shown to exert anti-inflammatory effects by inhibiting histone deacetylase (HDAC) and modulating the NF-κB signaling pathway nih.gov.

While direct studies on the effect of Sodium 3-methyl-2-oxobutanoate on oxidative stress and inflammation are limited, its role as a branched-chain keto acid (BCKA) suggests potential involvement. Dysregulation of BCKA metabolism is linked to metabolic disorders that often have an inflammatory component nih.gov. Accumulation of BCKAs can impair mitochondrial function, a key source of ROS nih.govresearchgate.net. Therefore, it is plausible that Sodium 3-methyl-2-oxobutanoate could modulate oxidative stress and inflammatory pathways, although the precise mechanisms remain to be elucidated.

Role in Plant Defense Mechanisms and as a Plant Stress Biomarker

In plants, a sophisticated network of signaling molecules and metabolic pathways governs their response to various biotic and abiotic stresses. Secondary metabolites often play a crucial role in plant defense against herbivores and pathogens researchgate.net. Phytohormones such as salicylic acid and jasmonic acid are key regulators of these defense responses frontiersin.orgmdpi.com.

The catabolism of branched-chain amino acids, which produces 3-methyl-2-oxobutanoate, is an important part of plant metabolism, particularly under stress conditions nih.gov. In Arabidopsis, the branched-chain ketoacid dehydrogenase complex is crucial for maintaining amino acid homeostasis, and its dysfunction can impact the plant's response to stress nih.gov.

The concept of using plant biomarkers as early indicators of stress is gaining traction nih.govresearchgate.net. These biomarkers can be metabolites, proteins, or nucleic acids whose levels change in response to environmental challenges nih.gov. Given the link between branched-chain amino acid metabolism and stress responses, it is conceivable that 3-methyl-2-oxobutanoate or related metabolites could serve as biomarkers for certain plant stresses. However, more research is needed to establish a direct role for this compound in plant defense and to validate its potential as a reliable stress biomarker.

Development of Preclinical Research Models

To investigate the in-vivo roles of Sodium 3-methyl-2-oxobutanoate and the consequences of its dysregulated metabolism, researchers rely on preclinical animal models. These models are particularly important for studying inherited metabolic disorders where branched-chain keto acids accumulate.

Maple Syrup Urine Disease (MSUD) is a rare genetic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leading to the accumulation of branched-chain amino acids and their corresponding keto acids, including 3-methyl-2-oxobutanoate nih.govresearchgate.net. This accumulation is toxic, particularly to the central nervous system.

Several animal models have been developed to mimic the pathophysiology of MSUD and to test potential therapeutic strategies. These models include:

Mouse Models: Knockout mice lacking specific subunits of the BCKDH complex have been instrumental in understanding the molecular basis of MSUD and for preclinical testing of therapies like gene therapy and dietary interventions nih.govoup.comscispace.com.

Bovine Models: Naturally occurring MSUD in cattle, such as Hereford calves, provides a large animal model that can be more predictive of human responses to therapies due to similarities in metabolism and physiology researchgate.nettechnologynetworks.comclinicforspecialchildren.org.

Zebrafish Models: The genetic tractability and rapid development of zebrafish make them a useful model for studying the developmental consequences of impaired BCKA metabolism and for high-throughput screening of potential drugs researchgate.netnih.gov.

These preclinical models are invaluable for studying the systemic effects of elevated 3-methyl-2-oxobutanoate and for developing novel treatments for diseases associated with its accumulation nih.govoup.com.

Table 3: Preclinical Research Models for Studying Branched-Chain Keto Acid Metabolism

| Model Organism | Key Features | Research Applications |

|---|---|---|

| Mouse (Mus musculus) | Genetically engineered (knockout/transgenic), well-characterized physiology. | Pathophysiology of MSUD, gene therapy, dietary interventions. |

| Cow (Bos taurus) | Naturally occurring MSUD, large animal model with metabolic similarities to humans. | Translational studies of therapies, long-term effects of treatment. |

| Zebrafish (Danio rerio) | Rapid development, transparent embryos, genetic tractability. | Developmental neurotoxicity of BCKAs, high-throughput drug screening. |

Q & A

Q. What are the key physicochemical properties of sodium 3-methyl-2-oxobutanoate, and how do they influence experimental handling?

Sodium 3-methyl-2-oxobutanoate (C₅H₇NaO₃, MW 138.10 g/mol) is moisture-sensitive and typically appears as a white to beige crystalline solid . Its solubility in water is 125 mg/mL (905.14 mM), requiring sonication for dissolution . Storage conditions are critical: it should be kept in a sealed container under inert atmosphere at 4°C or -20°C for short-term use, and -80°C for long-term stability . These properties necessitate strict anhydrous handling and controlled storage to prevent degradation.

Q. How can researchers verify the purity and structural identity of sodium 3-methyl-2-oxobutanoate in synthetic workflows?

Analytical methods include:

- HPLC : Reverse-phase chromatography (e.g., C18 columns) with acetonitrile/water gradients, as validated by the Joint FAO/WHO Committee for food additive specifications .

- Spectroscopy : NMR (¹H and ¹³C) to confirm hydration states and IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass spectrometry : LC-MS for molecular ion detection (m/z 138.1 for [M+H]⁺) .

| Method | Key Parameters | Reference |

|---|---|---|

| HPLC | C18 column, acetonitrile/water | |

| NMR | D₂O solvent, δ 2.1 ppm (CH₃) |

Advanced Research Questions

Q. What is the role of sodium 3-methyl-2-oxobutanoate in the branched-chain ketoacid dehydrogenase (BCKDH) complex, and how can its activity be experimentally measured?

The compound is a substrate for EC 1.2.4.4 (3-methyl-2-oxobutanoate dehydrogenase), a thiamine diphosphate-dependent enzyme in the BCKDH complex. This enzyme catalyzes the oxidative decarboxylation of branched-chain α-keto acids, linking valine metabolism to the TCA cycle . Methodology :

- Enzyme kinetics : Monitor NAD⁺ reduction at 340 nm in assays containing purified BCKDH, lipoamide, and cofactors .

- Inhibition studies : Use inhibitors like thiamine analogs to probe active-site interactions .

Q. How does sodium 3-methyl-2-oxobutanoate influence pantothenate (vitamin B5) biosynthesis in E. coli, and what genetic tools are used to study this pathway?

The compound is a precursor in the panB-dependent pathway, where it condenses with pantoate to form pantothenate . Knockout strains of panB or isotopic labeling (e.g., ¹³C-tracing) can elucidate flux through this pathway . Experimental design :

Q. What mechanisms link sodium 3-methyl-2-oxobutanoate to salt tolerance in plants, and how can transcriptomic/metabolomic approaches validate these hypotheses?

In Zygophyllum species, salt stress upregulates 3-methyl-2-oxobutanoate in salt-tolerant (ST) genotypes, correlating with elevated CoA levels and enhanced stress adaptation. In contrast, salt-sensitive (SS) genotypes show reduced CoA due to BCAT-mediated conversion to valine . Multi-omics workflow :

- Transcriptomics : Identify differentially expressed genes (e.g., BCATs) via RNA-seq.

- Metabolomics : Quantify CoA, valine, and 3-methyl-2-oxobutanoate using targeted LC-MS .

| Pathway | ST Response | SS Response |

|---|---|---|

| CoA synthesis | ↑ 3-methyl-2-oxobutanoate | ↓ 3-methyl-2-oxobutanoate |

| Valine levels | No change | Significant increase |

Q. What experimental strategies resolve contradictions in reported biological effects, such as convulsive vs. metabolic regulatory roles?

While the compound induces convulsions in rats via GABA/glutamate modulation, it also serves as a metabolic intermediate . Context-dependent effects can be dissected using:

- Dose-response studies : Compare low (metabolic) vs. high (neuroactive) doses in animal models.

- Tissue-specific knockdowns : Use Cre-lox systems to delete BCKDH in neural vs. hepatic tissues .

Methodological Considerations

- Synthesis : Lab-scale preparation involves condensation of isobutyraldehyde with diethyl oxalate under sodium methoxide catalysis, followed by acidification and ion-exchange chromatography .

- Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve its structure in enzyme-cofactor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|